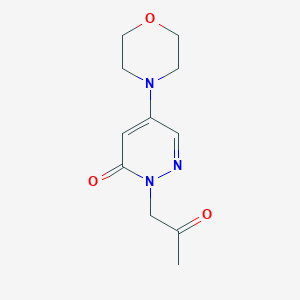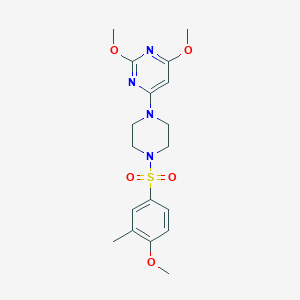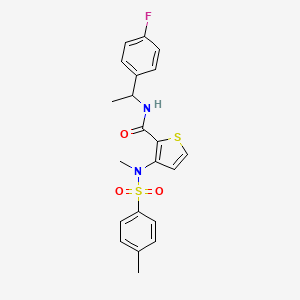![molecular formula C17H20N2O4S B2940452 N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE CAS No. 1421524-11-9](/img/structure/B2940452.png)
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a thiophene ring and a methoxy-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a methoxy-methylphenyl derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy-methylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.
Methoxy-Methylphenyl Derivatives: Compounds such as 2-methoxy-5-methylphenol and 2-methoxy-5-methylbenzaldehyde have similar functional groups.
Uniqueness
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE is unique due to the combination of its thiophene ring and methoxy-methylphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMYXVAZJFBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)



![4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2940375.png)

![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)


![2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2940392.png)
